Levallorphan tartrate is classified as a small molecule drug and is recognized for its dual action as both an antagonist and a partial agonist at the mu-opioid receptor. Its chemical formula is , with a molecular weight of approximately 433.5 g/mol . The compound is also noted for its potential psychotomimetic effects at higher doses, which can include hallucinations and dissociative experiences .
The synthesis of levallorphan tartrate involves several key steps, typically starting with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as raw materials. The process includes acylation and several reaction stages that require careful control of temperature and solvents. For instance, one method specifies a reaction temperature between 70°C to 90°C, preferably around 80°C to 85°C, using solvents like toluene or dichloromethane .
Key steps in the synthesis may include:
Levallorphan tartrate has a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for the compound is (1R,9R,10R)-17-(prop-2-en-1-yl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-ol; (2R,3R)-2,3-dihydroxybutanedioic acid .
The following data summarizes its structural features:
Levallorphan tartrate participates in various chemical reactions typical of opioid derivatives. These include:
The reactions are often conducted under controlled conditions to ensure high yields and purity of the final product.
Levallorphan acts primarily as an antagonist at the mu-opioid receptor while displaying partial agonist activity at kappa-opioid receptors. This dual mechanism allows it to effectively reverse the effects of opioid overdose by displacing opioids from their receptors without fully activating them. This property helps mitigate some adverse effects associated with pure antagonists, such as severe withdrawal symptoms or respiratory depression induced by non-opioid central depressants .
Data suggests that levallorphan stimulates respiratory activity, making it particularly useful in clinical scenarios involving respiratory depression from opioids or other central nervous system depressants .
Levallorphan tartrate exhibits several notable physical and chemical properties:
These properties influence its bioavailability and interaction with biological systems.
Levallorphan tartrate has several applications in medical science:
Levallorphan tartrate exhibits a unique bifunctional pharmacological profile at opioid receptors, functioning as a partial agonist at the κ-opioid receptor (KOR) while acting primarily as a competitive antagonist at the μ-opioid receptor (MOR). This duality allows it to block the effects of full MOR agonists (e.g., morphine) while simultaneously activating KOR-mediated pathways. The structural basis for this activity lies in its morphinan backbone and the N-allyl substituent, which sterically hinders receptor conformational changes required for full MOR activation [1] [2].
Table 1: Receptor Binding Profile of Levallorphan
Receptor Type | Affinity (Ki) | Primary Action | Functional Outcome |
---|---|---|---|
μ-opioid (MOR) | High (nM range) | Antagonist | Reversal of opioid respiratory depression |
κ-opioid (KOR) | High (nM range) | Partial agonist | Analgesia; psychotomimetic effects at high doses |
δ-opioid (DOR) | Moderate | Weak antagonist | Limited clinical significance |
The clinical consequence of this duality is evident in its ability to reverse life-threatening respiratory depression induced by morphine-like opioids while producing analgesia through KOR agonism. However, KOR activation also contributes to adverse neuropsychiatric effects, including dysphoria and hallucinations, particularly at elevated doses [2] [4].
Levallorphan’s reversal of opioid effects occurs through competitive displacement of full agonists from MOR binding sites. Its binding affinity (Ki in nM range) exceeds that of morphine and similar opioids, enabling effective displacement. The molecular mechanism involves:
The antagonistic potency of levallorphan surpasses that of nalorphine by approximately 25-fold in reversing morphine-induced antidiuresis, highlighting its efficacy in countering specific peripheral opioid effects [6].
Beyond opioid receptors, levallorphan demonstrates significant antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting α2/α3 subunits. This interaction:
This nAChR inhibition represents a distinct secondary mechanism differentiating levallorphan from pure opioid antagonists like naloxone, which lack significant nAChR activity [1] [3].
Levallorphan’s binding initiates divergent signaling cascades depending on receptor subtype:
Morphine → MOR → Gαᵢ + β-arrestin → Analgesia + Respiratory depression Levallorphan → MOR → Gαᵢ only → Antagonism of respiratory depression Levallorphan → KOR → Gαᵢ → Analgesia
Table 2: Intracellular Signaling Properties of Levallorphan
Pathway | Effect of Levallorphan | Functional Consequence |
---|---|---|
cAMP production | Acute inhibition; chronic normalization | Prevents withdrawal hyperexcitability |
β-arrestin-2 recruitment | Minimal activation | Lower respiratory depression risk |
Gαᵢ protein activation | Strong stimulation at MOR/KOR | Antagonism (MOR); analgesia (KOR) |
The downstream effects include modulation of ion channels (e.g., enhanced K⁺ efflux, suppressed Ca²⁺ influx), reducing neuronal excitability in pain pathways and contributing to its clinical profile [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7